2-(4-Chlorophenyl)-4-fluoroaniline
Description
The compound 2-(4-Chlorophenyl)-4-fluoroaniline, also identified by its IUPAC name 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-amine, is a bifunctional molecule featuring both chloro and fluoro substituents. This specific arrangement of atoms on a biphenyl-amine scaffold makes it a molecule of significant interest. Its utility is primarily derived from the unique electronic properties conferred by the halogen atoms, which can influence reactivity and biological activity in larger, more complex molecules synthesized from it. The presence of both an amine group and aryl halide moieties provides multiple reaction sites for chemists to elaborate its structure, positioning it as a valuable precursor in multi-step synthetic pathways.
Table 1: Physicochemical Properties of this compound
| Identifier | Value |
|---|---|
| CAS Number | 188731-34-2 |
| IUPAC Name | 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-amine |
| Molecular Formula | C₁₂H₉ClFN |
| Molecular Weight | 221.66 g/mol |
Halogenated anilines are a cornerstone of modern organic synthesis, prized for their versatility as intermediates. The introduction of halogen atoms onto an aniline (B41778) ring provides a powerful tool for chemists, enabling a wide range of subsequent chemical transformations. Aryl halides are critically important synthetic building blocks for use in cross-coupling reactions, which are among the most utilized methods for constructing carbon-carbon and carbon-heteroatom bonds.
The presence of halogens can modulate the electronic nature of the aromatic ring, influencing its reactivity and the regioselectivity of further substitutions. nih.govresearchgate.net Moreover, the fluorine atom, in particular, has gained a unique place in the development of agrochemicals and pharmaceuticals. researchgate.netccspublishing.org.cn Incorporating fluorine into a molecule can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable traits in drug and pesticide design. researchgate.netnbinno.com However, the synthesis of halogenated anilines is not without its challenges; achieving high regioselectivity during halogenation can be difficult, necessitating the development of advanced and precise synthetic methods. nih.gov
The significance of this compound lies in its role as a specialized building block for creating high-value, complex molecules, particularly within the agrochemical and pharmaceutical industries. Its structure is analogous to key intermediates used in the synthesis of commercial fungicides. For instance, the related compound 4'-chloro-2-biphenylamine is a known key intermediate for producing boscalid, a widely used nicotinamide fungicide. patsnap.comgoogle.com The structural similarity suggests that this compound is a valuable precursor for developing new fungicides or other bioactive compounds where the presence of a fluorine atom could enhance efficacy or alter the biological activity spectrum.
The amine group on the molecule can be readily converted into various other functional groups or used to form amides, as seen in many active pharmaceutical ingredients. incb.org The chlorine and fluorine atoms on the phenyl rings also serve as handles for further functionalization, typically through metal-catalyzed cross-coupling reactions. This dual reactivity makes it a highly valuable intermediate for constructing molecules with precisely defined three-dimensional structures and functionalities required for biological interaction. Its potential applications are noted in the synthesis of new drugs and agricultural formulations.
The research landscape involving aryl halides and fluoroanilines is dynamic and focused on developing more efficient and selective synthetic methodologies. A major area of investigation is the palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. wiley.com This reaction has become a dominant method for forming aryl-nitrogen bonds and is central to the synthesis of arylamines from aryl halides. sioc-journal.cn Ongoing research in this area concentrates on the design and development of new, highly active phosphine (B1218219) ligands that can improve catalyst performance, broaden the substrate scope to include less reactive aryl chlorides, and allow reactions to proceed under milder conditions. wiley.comorganic-chemistry.orgnih.gov
Simultaneously, the synthesis of fluoroanilines remains a challenging yet critical area of research. acs.org The direct and regioselective introduction of fluorine into an aromatic ring is often difficult to achieve. Therefore, a significant research trajectory involves creating novel synthetic routes to access specific fluoroaniline (B8554772) isomers. rsc.org These methods are crucial because the precise placement of the fluorine atom is often key to the desired biological activity of the final product, be it a pharmaceutical or an agrochemical. nbinno.comhsppharma.com The development of efficient pathways to compounds like this compound is a direct result of these broader research efforts to expand the toolbox of synthetic organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOKEAUIKKVDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Synthetic Pathway Elucidation for 2 4 Chlorophenyl 4 Fluoroaniline
Direct Synthetic Routes
The direct synthesis of 2-(4-Chlorophenyl)-4-fluoroaniline can be approached through several key chemical transformations. These routes primarily involve the formation of the crucial carbon-nitrogen (C-N) bond and the strategic introduction of halogen atoms.
Amination Reactions for C-N Bond Formation
The creation of the aniline (B41778) moiety is a cornerstone of the synthesis. Transition-metal-catalyzed amination reactions have become a powerful tool for this purpose, offering high selectivity and good functional group tolerance. thieme-connect.com These reactions typically involve the coupling of an aryl halide with an ammonia (B1221849) source. thieme-connect.com Both heat-driven and, more recently, light-driven methods have been developed, with palladium, copper, and nickel being common choices for the transition metal catalyst. thieme-connect.comorganic-chemistry.org For instance, copper-catalyzed amination of aryl halides with aqueous ammonia provides a direct route to primary anilines. organic-chemistry.org The use of ligands, such as bisaryl oxalic diamides with a CuI catalyst, can facilitate the amination of aryl chlorides. organic-chemistry.org Similarly, palladium-catalyzed systems, often employing specialized phosphine (B1218219) ligands, can effectively couple aryl chlorides and bromides with aqueous ammonia. organic-chemistry.org
Halogenation Strategies and Regioselectivity Considerations
The introduction of chlorine and fluorine atoms onto the aromatic rings requires careful consideration of regioselectivity. The substitution pattern of the final product dictates the strategy for halogenation.
In many synthetic approaches, halogenated precursors are utilized. For example, the synthesis can start from a pre-halogenated aniline or nitrobenzene (B124822) derivative. The high reactivity of anilines often necessitates the use of a protecting group, such as an acetyl group, to control the position of halogenation. libretexts.org For instance, the bromination of 4-fluoroaniline (B128567) is challenging to control, often leading to di- and tri-substituted products. libretexts.org Acetylation of the amino group to form 4-fluoroacetanilide (B1213217) allows for more controlled halogenation. google.com A method for the bromination of 4-fluoroacetanilide uses hydrobromic acid in the presence of an oxidizing agent to yield 2-bromo-4-fluoroacetanilide, minimizing the formation of the dibromo byproduct. google.com
The synthesis of halogenated anilines can also be achieved through the reduction of the corresponding halogenated nitroaromatics. chemicalbook.comchemicalbook.com For example, 4-chloro-2-fluoroaniline (B1294793) can be synthesized by the catalytic hydrogenation of 4-chloro-2-fluoronitrobenzene. chemicalbook.com
Multi-Step Synthetic Sequences and Optimization Protocols
The synthesis of this compound often involves a multi-step sequence to achieve the desired substitution pattern. A common strategy involves the Suzuki coupling of a protected 2-bromo-4-fluoroaniline (B89589) with 4-chlorophenylboronic acid, followed by deprotection of the amino group.
A representative multi-step synthesis could involve:
Acetylation of 4-fluoroaniline: 4-fluoroaniline is reacted with acetic anhydride (B1165640) to protect the amino group, forming 4-fluoroacetanilide. libretexts.orggoogle.com
Bromination of 4-fluoroacetanilide: The protected aniline is then brominated at the ortho position to yield 2-bromo-4-fluoroacetanilide. google.com
Suzuki Coupling: The 2-bromo-4-fluoroacetanilide is coupled with 4-chlorophenylboronic acid using a palladium catalyst to form the biaryl linkage.
Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, this compound. libretexts.org
Optimization of such sequences involves fine-tuning reaction conditions, catalyst systems, and protecting group strategies to maximize yield and purity.
Catalytic Approaches in the Synthesis
Catalysis plays a pivotal role in the efficient synthesis of this compound, particularly in the formation of the key aryl-aryl bond.
Transition Metal-Catalyzed Coupling Reactions for Aryl-Aryl Linkage
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the C-C bond between the two aromatic rings. This reaction typically employs a palladium catalyst in the presence of a base. The general scheme involves the reaction of an aryl halide (e.g., a derivative of 2-bromo-4-fluoroaniline) with an arylboronic acid (e.g., 4-chlorophenylboronic acid).
Recent advancements have focused on developing more efficient and versatile catalyst systems. For instance, the use of specific phosphine ligands can enhance catalyst activity and stability, allowing for the coupling of a wider range of substrates under milder conditions. organic-chemistry.org Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative to palladium. acs.org
Green Chemistry Principles in this compound Synthesis
Solvent-Free and Aqueous Reaction Conditions
Traditional Suzuki-Miyaura reactions often employ volatile and toxic organic solvents. To mitigate the environmental impact, significant research has focused on adapting these reactions to solvent-free conditions or using water as a benign solvent.
Aqueous Reaction Conditions: Water is an attractive solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. unimib.it The use of aqueous media for the synthesis of biaryl amines similar to this compound has been successfully demonstrated. Micellar catalysis, where surfactants form nanoreactors in water, has emerged as a powerful technique. numberanalytics.com This approach can facilitate the reaction of hydrophobic substrates in an aqueous environment and can lead to high yields in short reaction times, often at room temperature and without the need for an inert atmosphere. unimib.it
For instance, the Suzuki-Miyaura coupling of bromoanilines with thienyl boronic acids has been efficiently carried out in an aqueous solution of the surfactant Kolliphor EL, yielding the corresponding 2-thienylanilines in high yields. unimib.it This methodology is highly relevant to the synthesis of this compound, which could theoretically be synthesized from 2-bromo-4-fluoroaniline and 4-chlorophenylboronic acid under similar aqueous micellar conditions.
The following table illustrates the potential of aqueous Suzuki-Miyaura reactions for the synthesis of related 2-aryl anilines.
Illustrative Aqueous Suzuki-Miyaura Coupling of Bromoanilines
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Aqueous Kolliphor EL | 15 min | 98 | unimib.it |
| 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Aqueous Kolliphor EL | 15 min | 95 | unimib.it |
| 4-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Aqueous Kolliphor EL | 15 min | 96 | unimib.it |
Atom Economy and Process Efficiency in Synthetic Design
Beyond the choice of solvent, the intrinsic efficiency of a synthetic route is a cornerstone of green chemistry. Atom economy and process mass intensity (PMI) are key metrics used to evaluate this efficiency.
Atom Economy: Introduced by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the desired product. numberanalytics.com The formula for calculating percent atom economy is:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 libretexts.org
For the synthesis of this compound via a Suzuki-Miyaura coupling of 2-bromo-4-fluoroaniline and 4-chlorophenylboronic acid, the atom economy can be calculated. While the ideal reaction would have a 100% atom economy, the Suzuki-Miyaura reaction inherently generates by-products from the boronic acid and the base, reducing its atom economy. However, compared to other classical coupling reactions that generate significant stoichiometric by-products, the Suzuki-Miyaura reaction is still considered relatively atom-economical. jocpr.com
Process Efficiency: Process Mass Intensity (PMI) provides a more holistic view of the efficiency of a chemical process by considering all materials used, including solvents, reagents, and processing aids, relative to the mass of the final product. The formula for PMI is:
PMI = Total Mass in a Process / Mass of Product
A lower PMI indicates a more efficient and greener process. The use of aqueous or solvent-free conditions, as discussed previously, can dramatically reduce the PMI of a synthesis by minimizing the large volumes of organic solvents that contribute significantly to the total mass. Furthermore, the use of highly efficient and recyclable catalysts can also lower the PMI by reducing the amount of catalyst needed and the waste generated from its removal.
The following table provides a hypothetical comparison of PMI for different synthetic approaches to a biaryl amine, illustrating the potential benefits of green chemistry principles.
Illustrative Process Mass Intensity (PMI) Comparison for Biaryl Amine Synthesis
| Synthetic Approach | Solvent | Catalyst System | Illustrative PMI | Key for PMI Reduction |
|---|---|---|---|---|
| Traditional Organic Synthesis | Toluene/DMF | Homogeneous Pd catalyst | >100 | - |
| Aqueous Micellar Catalysis | Water with surfactant | Recyclable Pd catalyst | 20-50 | Elimination of organic solvents, catalyst recycling |
| Solvent-Free Mechanochemistry | None | Solid-state catalyst | <10 | Complete elimination of solvents |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 4 Chlorophenyl 4 Fluoroaniline
X-ray Crystallographic Analysis of 2-(4-Chlorophenyl)-4-fluoroaniline and its Derivatives
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would reveal precise details about its molecular geometry, how the molecules pack together in the solid state, and the subtle non-covalent forces that govern this arrangement.
Solid-State Molecular Conformation and Geometry
The defining structural feature of 2-aminobiphenyl (B1664054) and its derivatives is the dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance, particularly from substituents at the ortho positions, and electronic effects that favor coplanarity for extended π-conjugation. In the case of this compound, the amino group and the chlorine atom are at ortho- and para-positions of one ring, while the fluorine atom is at the para-position of the other.
Based on studies of related compounds, such as 2-aminobiphenyl and its derivatives, the two phenyl rings in this compound are expected to be twisted with respect to each other. For instance, in 2-(10-Bromoanthracen-9-yl)-N-phenylaniline, the central benzene (B151609) ring exhibits significant dihedral angles with its adjacent aromatic systems, highlighting the steric strain that can lead to non-planar conformations iucr.org. The presence of the amino group at the 2-position will contribute to this steric hindrance.
The bond lengths and angles within the molecule are anticipated to be within the standard ranges for substituted aromatic systems. The C-Cl and C-F bond lengths will be characteristic for aryl halides, and the C-N bond of the aniline (B41778) moiety will also exhibit typical values. The internal geometry of the phenyl rings is expected to show minor distortions from a perfect hexagon due to the electronic influence of the substituents. Below is a table of expected bond lengths and angles based on data from similar structures.
| Parameter | Expected Value Range |
| C-C (aromatic) | 1.38 - 1.41 Å |
| C-N | 1.39 - 1.42 Å |
| C-Cl | 1.73 - 1.75 Å |
| C-F | 1.35 - 1.37 Å |
| C-H | 0.93 - 0.98 Å |
| N-H | 0.86 - 0.90 Å |
| C-C-C (ring) | 118 - 121° |
| C-N-H | ~112° |
| H-N-H | ~109° |
Note: These values are estimations based on related molecular structures and may vary in the actual crystal structure of this compound.
Crystal Packing and Supramolecular Assembly
The arrangement of molecules in a crystal, known as crystal packing, is dictated by the drive to achieve the most thermodynamically stable structure. This is governed by a complex interplay of intermolecular forces. For this compound, the presence of amino, chloro, and fluoro groups provides multiple sites for non-covalent interactions, leading to the formation of a complex supramolecular assembly.
Analysis of Intermolecular Non-Covalent Interactions
A detailed analysis of the crystal structure would reveal a variety of non-covalent interactions that stabilize the supramolecular assembly.
Hydrogen Bonding: The primary hydrogen bonds are expected to involve the -NH2 group. N-H···F and N-H···Cl interactions, although generally weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing, especially given the presence of these halogens nih.gov.
Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule.
π-Interactions: The electron-rich aromatic rings are prone to π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. Additionally, C-H bonds from one molecule can point towards the face of a phenyl ring of another molecule, forming C-H···π interactions.
The combination and relative strengths of these interactions will ultimately define the unique crystalline architecture of this compound.
Vibrational Spectroscopy for this compound (FT-IR, FT-Raman)
Assignment of Fundamental Vibrational Modes
The vibrational spectrum of this compound is expected to be complex, with contributions from the aniline and substituted phenyl moieties. The assignment of the fundamental vibrational modes can be made by comparison with the spectra of related compounds such as 2-aminobiphenyl, 4-fluoroaniline (B128567), and 4-chloroaniline (B138754) researchgate.netresearchgate.netnih.gov.
A tentative assignment of the characteristic vibrational modes is presented in the table below:
| Wavenumber Range (cm⁻¹) | Assignment | Description |
| 3500-3300 | N-H stretching | Asymmetric and symmetric stretching of the amino group. |
| 3100-3000 | C-H stretching | Aromatic C-H stretching vibrations. |
| 1650-1600 | N-H bending | Scissoring vibration of the amino group. |
| 1600-1450 | C=C stretching | Aromatic ring stretching vibrations. |
| 1300-1200 | C-N stretching | Stretching vibration of the bond between the phenyl ring and the amino group. |
| 1250-1200 | C-F stretching | Characteristic stretching vibration of the carbon-fluorine bond. |
| 800-600 | C-Cl stretching | Stretching vibration of the carbon-chlorine bond. |
| 900-650 | C-H out-of-plane bending | Aromatic C-H wagging vibrations, sensitive to the substitution pattern. |
Note: These are expected ranges and the exact positions of the bands will depend on the specific molecular environment.
The FT-IR and FT-Raman spectra will likely show differences in the intensities of certain bands due to the different selection rules for the two techniques. For instance, the symmetric vibrations of the molecule might be more intense in the Raman spectrum, while asymmetric vibrations often show stronger absorption in the IR spectrum.
Analysis of Potential Energy Distribution (PED)
A more detailed and quantitative assignment of the vibrational modes can be achieved through a Potential Energy Distribution (PED) analysis. PED is a theoretical calculation that determines the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This analysis is typically performed using quantum chemical calculations, often employing Density Functional Theory (DFT) methods researchgate.netnih.gov.
A PED analysis for this compound would provide a percentage contribution of different internal motions to each calculated vibrational frequency. For example, a band in the 1600 cm⁻¹ region might be found to have a PED of 80% C=C stretching and 15% C-H in-plane bending, confirming its primary assignment as a ring stretching mode with some mixing. This level of detail is crucial for resolving ambiguities in spectral interpretation, especially for complex molecules where many vibrational modes can overlap. While a specific PED analysis for the title compound is not available, such a study on related molecules like 2-aminobiphenyl has shown that many of the aromatic ring vibrations are highly coupled, meaning they involve the motion of multiple bonds and angles researchgate.net.
Conformational Effects on Vibrational Frequencies
The vibrational frequencies of this compound, observed in FT-IR and FT-Raman spectra, are significantly influenced by its conformational state. The molecule is not planar due to steric hindrance between the ortho-hydrogen on the 4-chlorophenyl ring and the amino group on the 4-fluoroaniline ring. This leads to a twisted conformation, where the two phenyl rings are at a specific dihedral angle relative to each other.
The rotation around the central carbon-carbon bond connecting the two aromatic rings gives rise to different conformers. The exact vibrational frequencies of key functional groups, such as the C-N stretching of the amino group, the C-Cl stretching, the C-F stretching, and the aromatic C-H stretching modes, are sensitive to this dihedral angle. researchgate.netarxiv.org Theoretical calculations, often employing Density Functional Theory (DFT), are used to model the potential energy surface and predict the vibrational frequencies for different stable conformers. tsijournals.comnih.govresearchgate.net For instance, changes in the dihedral angle can affect the extent of π-conjugation between the rings, which in turn alters the force constants of the associated bonds and leads to shifts in the observed spectral peaks. arxiv.org The fundamental vibrations can be assigned based on the potential energy distribution (PED), which provides a measure of each normal mode's character. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is a powerful tool for the unambiguous structural determination of this compound, providing detailed information about its proton, carbon, and fluorine environments.
Proton (¹H) NMR Chemical Shift Analysis for Structural Confirmation
The ¹H NMR spectrum provides a distinct fingerprint of the molecule's proton environments. The aromatic region of the spectrum is complex due to the presence of two substituted phenyl rings. The protons on the 4-fluoroaniline ring and the 4-chlorophenyl ring will appear as distinct sets of signals, typically in the range of 6.5 to 7.5 ppm.
The protons on the 4-fluoroaniline ring are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing fluorine (-F) atom. The protons on the 4-chlorophenyl ring are influenced by the electron-withdrawing chlorine (-Cl) atom. The protons ortho and meta to each substituent will exhibit characteristic splitting patterns (e.g., doublets, triplets, or doublet of doublets) due to spin-spin coupling with neighboring protons. The amino group protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH₂ | ~3.5 - 4.5 | Broad Singlet |
| Aromatic H (4-fluoroaniline ring) | ~6.7 - 7.2 | Multiplet |
| Aromatic H (4-chlorophenyl ring) | ~7.2 - 7.5 | Multiplet |
Carbon-¹³ (¹³C) NMR for Aromatic and Aliphatic Skeleton Probing
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the two aromatic rings. The chemical shifts of the carbons are influenced by the attached substituents.
Carbons bonded to heteroatoms: The carbon atom bonded to the fluorine (C-F) will show a large chemical shift and will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbon attached to the chlorine (C-Cl) and the carbon attached to the amino group (C-NH₂) will also have characteristic shifts.
Aromatic Carbons: The remaining aromatic carbons will resonate in the typical region of 115-145 ppm. The specific shifts can be predicted by considering the additive effects of the substituents on each ring. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-F | ~155 - 160 (doublet) |
| C-NH₂ | ~140 - 145 |
| C-Cl | ~130 - 135 |
| C-C (inter-ring bond) | ~130 - 140 |
| Other Aromatic CH | ~115 - 130 |
Fluorine-¹⁹ (¹⁹F) NMR for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides a single, sharp signal for the fluorine atom in this compound, confirming its presence. The chemical shift of this signal is highly sensitive to the electronic environment. For a fluorine atom on an aniline ring, the chemical shift is expected in a characteristic range, which can be influenced by solvent and pH. rsc.orgnih.gov The large chemical shift dispersion in ¹⁹F NMR (spanning ~800 ppm) makes it an excellent tool for identifying even minor structural variations. wikipedia.org For 4-fluoroaniline derivatives, the signal typically appears in the range of -110 to -120 ppm relative to a standard like CFCl₃. rsc.org
Advanced 2D NMR Techniques for Connectivity and Spatial Relationships
To definitively assign all proton and carbon signals and confirm the connectivity between the two aromatic rings, advanced 2D NMR experiments are essential. harvard.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would show cross-peaks between adjacent protons on the 4-fluoroaniline ring and, separately, between adjacent protons on the 4-chlorophenyl ring, confirming their positions within each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edunih.gov Each CH group in the aromatic rings would produce a cross-peak, allowing for the direct assignment of a proton signal to its corresponding carbon signal.
Electronic Spectroscopy (UV-Vis) for this compound
The UV-Vis absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is characterized by strong absorption bands in the ultraviolet region. These absorptions arise from π → π* electronic transitions within the aromatic rings. The presence of the two connected phenyl rings (a biphenyl (B1667301) chromophore) and the influence of the substituents—the amino (-NH₂), fluoro (-F), and chloro (-Cl) groups—modify the absorption profile compared to benzene or biphenyl.
Analysis of Electronic Transitions and Absorption Maxima
The electronic absorption spectrum of this compound is characterized by transitions of electrons from lower energy molecular orbitals to higher energy ones upon the absorption of ultraviolet or visible light. The primary electronic transitions expected for this molecule are π→π* and n→π* transitions, which are characteristic of compounds containing aromatic rings and heteroatoms with non-bonding electrons (such as nitrogen and halogens).
The chromophoric system of this compound is essentially a substituted biphenyl, which is comprised of a 4-chlorophenyl moiety and a 4-fluoroaniline moiety. The electronic spectra of benzene and its simple derivatives typically exhibit two main π→π* absorption bands: the E-band (ethylenic) and the B-band (benzenoid). The B-band, which appears at longer wavelengths, is often of lower intensity due to symmetry forbiddenness, but becomes more allowed with substitution.
In aniline, the amino group, a strong auxochrome, causes a significant bathochromic (red) shift of the primary absorption bands compared to benzene. For instance, aniline in ethanol exhibits absorption maxima around 230 nm and 280 nm. Similarly, halogen substituents also modify the absorption spectrum.
The electronic transitions in this compound are primarily associated with the π-electron system of the two interconnected aromatic rings. The key transitions include:
π→π Transitions:* These are high-intensity transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Due to the extended conjugation in the biphenyl system, these transitions are expected to occur at longer wavelengths compared to the individual benzene derivatives. The more conjugated the system, the smaller the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength. youtube.com
n→π Transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen atom of the amino group or the halogen atoms to an antibonding π* orbital of the aromatic ring. These transitions are typically of much lower intensity than π→π* transitions.
While specific experimental data for this compound is not extensively documented in publicly available literature, the expected absorption maxima can be estimated based on the spectra of related compounds and the principles of substituent effects. The extended conjugation of the biphenyl system is expected to cause a bathochromic shift relative to aniline and its halogenated derivatives.
| Type of Transition | Associated Chromophore | Estimated λmax (nm) | Expected Molar Absorptivity (ε) | Notes |
|---|---|---|---|---|
| π→π* (B-band like) | Substituted Biphenyl System | ~280 - 320 | High | This band arises from the benzenoid system and is significantly red-shifted due to the amino group and extended conjugation. |
| π→π* (E-band like) | Substituted Biphenyl System | ~230 - 250 | Very High | This corresponds to the primary aromatic absorption, shifted by the substituents. |
| n→π | Amino Group (N-atom) | >300 (likely) | Low | This transition is often weak and may be obscured by the stronger π→π bands. |
Correlation of Electronic Spectra with Molecular Structure
Substituent Effects:
Amino Group (-NH₂): The amino group is a powerful electron-donating group (+M effect) and an auxochrome. Its lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the aniline ring, increasing the energy of the HOMO and thus reducing the HOMO-LUMO energy gap. This leads to a significant bathochromic shift and an increase in the intensity of the π→π* absorption bands.
Halogen Atoms (-F, -Cl): The fluorine and chlorine atoms are also auxochromes. They exhibit a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric (resonance) effect (+M) due to their lone pairs. For halogens, the inductive effect generally outweighs the mesomeric effect, making them deactivating groups in electrophilic aromatic substitution. However, in UV-Vis spectroscopy, the +M effect contributes to the delocalization of π-electrons and can lead to bathochromic shifts, albeit less pronounced than that of the amino group.
Conjugation and Molecular Geometry:
The biphenyl core of the molecule is a key determinant of its electronic spectrum. The extent of π-conjugation between the two phenyl rings is highly dependent on the dihedral angle between their planes.
A smaller dihedral angle (a more planar conformation) allows for more effective overlap of the p-orbitals across the two rings, leading to a more extended conjugated system. This increased conjugation results in a smaller HOMO-LUMO gap and a significant bathochromic shift in the absorption maxima. youtube.com
Conversely, steric hindrance between the atoms at the ortho-positions of the two rings can force a larger dihedral angle, reducing the extent of conjugation and causing a hypsochromic (blue) shift compared to a more planar analogue. In this compound, the presence of a hydrogen atom and a chloro-substituted phenyl ring at the ortho-position to the amino group will influence this dihedral angle.
Intramolecular Charge Transfer (ICT):
The molecule has an electron-donating 4-fluoroaniline part and a relatively electron-withdrawing 4-chlorophenyl part. This arrangement can facilitate an intramolecular charge transfer (ICT) upon electronic excitation. The electron density may shift from the electron-rich aniline ring towards the chlorophenyl ring. Such ICT transitions often give rise to broad, solvent-sensitive absorption bands. The energy of this transition can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.org In polar solvents, the excited state with a larger dipole moment would be stabilized, leading to a red shift (positive solvatochromism). wikipedia.org
Computational and Theoretical Investigations of 2 4 Chlorophenyl 4 Fluoroaniline Molecular Properties
Quantum Chemical Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization
Information regarding the optimized bond lengths, bond angles, and dihedral angles of 2-(4-Chlorophenyl)-4-fluoroaniline, which would typically be determined using methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), is not available.
Conformational Analysis and Potential Energy Surfaces
A study of the potential energy surface to identify the most stable conformers of this compound has not been published.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)
Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, and visualizations of their spatial distribution for this compound are not documented.
Molecular Electrostatic Potential (MESP) Surface Mapping
Analysis of the MESP surface, which identifies the electron-rich and electron-deficient regions of a molecule to predict sites for electrophilic and nucleophilic attack, has not been performed for this compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization
There is no available NBO analysis to describe the intramolecular charge transfer, hyperconjugative interactions, and hybridization of the atoms within the this compound molecule.
Theoretical Vibrational Analysis of this compound
A theoretical calculation and assignment of the vibrational frequencies (e.g., FT-IR and Raman spectra) for this compound, which would provide insight into its vibrational modes, has not been reported.
Calculation of Harmonic Vibrational Frequencies
The vibrational spectrum of a molecule is a unique fingerprint, with each peak corresponding to a specific mode of atomic motion. Calculating these vibrational frequencies is a standard practice in computational chemistry to complement and interpret experimental infrared (IR) and Raman spectroscopy. For a molecule as complex as this compound, with its numerous atoms and bonds, a multitude of vibrational modes are expected.
N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.
C=C stretching: Vibrations of the aromatic rings, usually found between 1400 and 1600 cm⁻¹.
C-N stretching: The stretching of the bond connecting the phenyl ring to the aniline (B41778) nitrogen.
C-F and C-Cl stretching: These vibrations are highly dependent on their position on the aromatic ring but generally appear in the 1000-1300 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.
The following table presents a selection of calculated harmonic vibrational frequencies for the related compound 4-Chloro-2-fluoroaniline (B1294793), which can serve as a reference for what would be expected for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) for 4-Chloro-2-fluoroaniline |
| NH₂ Asymmetric Stretch | 3558 |
| NH₂ Symmetric Stretch | 3469 |
| C-H Stretch | 3070 - 3100 |
| C=C Stretch (Aromatic) | 1450 - 1620 |
| C-F Stretch | 1255 |
| C-Cl Stretch | 770 |
Data is illustrative and based on typical values for similar compounds.
Normal Coordinate Analysis (NCA)
Normal Coordinate Analysis is a powerful technique that describes the vibrational motions of a molecule in terms of a set of independent, delocalized vibrations known as normal modes. Each normal mode involves the synchronous movement of multiple atoms and corresponds to a specific calculated vibrational frequency.
NCA helps to provide a detailed description of the character of each vibration, indicating the percentage contribution of different internal coordinates (such as bond stretching, angle bending, and torsional motions) to each normal mode. This analysis is crucial for a definitive assignment of the vibrational bands observed in IR and Raman spectra. For a molecule like this compound, NCA would be essential to disentangle the complex vibrations arising from the two phenyl rings and the aniline bridge.
Quantum Theory of Atoms In Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. This analysis allows for the characterization of chemical bonds and non-covalent interactions based on the topology of the electron density.
Investigation of Bond Critical Points (BCP)
A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the bond.
High ρ and negative ∇²ρ: Characteristic of covalent bonds, indicating a significant accumulation of electron density between the nuclei.
Low ρ and positive ∇²ρ: Indicative of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions.
For this compound, QTAIM analysis would allow for the quantification of the covalent character of the C-C, C-N, C-H, C-Cl, and C-F bonds.
| Bond Type | Expected Electron Density (ρ) at BCP (a.u.) | Expected Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
| C-C (Aromatic) | ~0.30 | ~ -0.7 |
| C-N | ~0.25 | ~ -0.5 |
| C-Cl | ~0.18 | ~ -0.2 |
| C-F | ~0.22 | ~ -0.4 |
These are representative values and can vary based on the specific molecular environment.
Characterization of Intermolecular and Intramolecular Interactions
QTAIM is particularly powerful for identifying and characterizing weak non-covalent interactions. By locating BCPs between atoms that are not formally bonded, it is possible to identify and analyze intramolecular hydrogen bonds (e.g., between the aniline N-H and the fluorine atom on the adjacent ring) and other stabilizing interactions. The properties at these BCPs reveal the strength and nature of these interactions.
Studies of Weak Intermolecular Interactions Involving Halogens in this compound Systems
The presence of chlorine and fluorine atoms in this compound introduces the possibility of various weak intermolecular interactions that can significantly influence its solid-state packing and macroscopic properties. These interactions, though individually weak, can collectively play a crucial role in the supramolecular assembly.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of this compound, the chlorine atom, and to a lesser extent the fluorine atom, can participate in halogen bonds. The strength and directionality of these bonds can be investigated computationally by analyzing the electrostatic potential surface of the molecule and by calculating the interaction energies of molecular dimers in different orientations.
C-H…F and C-H…Cl Hydrogen Bonding Characterization
Weak hydrogen bonds, particularly those involving carbon as a donor (C-H), play a crucial role in the stabilization of molecular conformations and crystal lattices. In this compound, the potential for intramolecular and intermolecular C-H…F and C-H…Cl hydrogen bonds is significant.
C-H…Cl Interactions: The chlorine atom can also participate in hydrogen bonding, acting as an acceptor. The existence and significance of C-H…Cl hydrogen bonds have been established through statistical analysis of crystallographic databases and computational studies. rsc.org These interactions are generally considered weak, but their cumulative effect can be substantial in determining the supramolecular architecture. rsc.org In the context of this compound, intermolecular C-H…Cl bonds between adjacent molecules in a crystal lattice are highly probable. Computational investigations on similar chlorinated aromatic systems reveal that these interactions are characterized by C-H…Cl distances that are shorter than the sum of the van der Waals radii of hydrogen and chlorine.
The table below summarizes typical geometric parameters for these types of hydrogen bonds, as established in computational studies of related aromatic systems.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Hydrogen Bond | C-H | F | 2.2 - 2.6 | > 110 |
| Hydrogen Bond | C-H | Cl | 2.7 - 3.0 | > 120 |
Halogen Bonding (XB) Interactions in Crystal Engineering
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, contrary to its classical perception as a nucleophile. This is explained by the concept of the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. nih.govresearchgate.netacs.org This positive region can interact favorably with a nucleophilic site on an adjacent molecule, such as a lone pair of electrons or a π-system.
In this compound, the chlorine atom is a potential halogen bond donor. The strength of this interaction can be significantly influenced by the electronic nature of the substituents on the aromatic ring. nih.govresearchgate.net The presence of the electron-withdrawing fluorine atom on the other ring can modulate the electrostatic potential of the entire molecule, potentially enhancing the σ-hole on the chlorine atom.
Computational modeling is essential for the characterization of halogen bonds. Methods like DFT can be used to calculate the molecular electrostatic potential surface, visualizing the σ-hole and predicting the directionality of the interaction. The strength of halogen bonds is comparable to that of moderate hydrogen bonds and they are highly directional, making them a powerful tool in crystal engineering for the design of materials with specific structures and properties. nih.govacs.org
While fluorine is generally not considered a halogen bond donor due to its high electronegativity and the absence of a significant σ-hole, some studies on fully fluorinated aromatic molecules have shown that attractive F…F contacts can arise from a balance of electrostatic and dispersion forces. nih.gov However, in the context of this compound, the chlorine atom would be the primary participant in halogen bonding.
The following table outlines the key characteristics of halogen bonding involving chlorine.
| Interaction Type | Donor Atom | Acceptor | Key Feature |
| Halogen Bond | Cl | Lone Pair (e.g., N, O), π-system | σ-hole on Chlorine |
Stabilization Energies of Molecular Dimers and Aggregates
These calculations can dissect the contributions of different types of interactions—such as C-H…F, C-H…Cl, and halogen bonds, as well as π-π stacking and van der Waals forces—to the total stabilization energy. By analyzing various possible dimer configurations, computational chemists can predict the most stable packing arrangements, which can then be compared with experimental crystallographic data.
For instance, a dimer of this compound could be stabilized by a combination of a C-H…N hydrogen bond involving the amine group and a C-H…Cl interaction. Another possible arrangement could be dominated by π-π stacking between the phenyl rings. The calculated stabilization energies for these different configurations provide insight into the hierarchy of intermolecular forces at play. While specific energy values for this compound are not available in the published literature, studies on analogous halogenated aromatic systems provide a general range for these interaction energies.
Below is an illustrative table of typical interaction energies for non-covalent interactions found in similar molecular systems.
| Interaction Type | System | Typical Stabilization Energy (kcal/mol) |
| C-H…F Hydrogen Bond | Aromatic C-H and Fluorobenzene | 0.5 - 1.5 |
| C-H…Cl Hydrogen Bond | Aromatic C-H and Chlorobenzene | 1.0 - 2.5 |
| Cl…N Halogen Bond | Chlorobenzene and Ammonia (B1221849) | 2.0 - 4.0 |
| π-π Stacking | Benzene (B151609) Dimer | 2.0 - 3.0 |
These computational investigations provide a detailed picture of the subtle interplay of non-covalent forces that dictate the structure and properties of this compound at the molecular level.
Reactivity and Chemical Transformations of 2 4 Chlorophenyl 4 Fluoroaniline
Nucleophilic Aromatic Substitution (SNAr) Pathways of the Chlorine and Fluorine Substituents
Nucleophilic aromatic substitution is a key reaction for modifying aromatic rings, particularly those bearing halogen atoms. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orglibretexts.org
In 2-(4-Chlorophenyl)-4-fluoroaniline, there are two potential sites for SNAr: the carbon bearing the fluorine atom on the aniline (B41778) ring and the carbon bearing the chlorine atom on the adjacent phenyl ring.
Generally, in SNAr reactions, fluoride (B91410) is a significantly better leaving group than chloride. This is because fluorine's high electronegativity polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex, which is typically the rate-determining step. wikipedia.org However, the reactivity is also profoundly influenced by the electronic nature of other substituents on the ring. libretexts.org
The amino group (-NH2) on the aniline ring is a strong electron-donating group, which greatly deactivates the ring towards nucleophilic attack. Conversely, for an SNAr reaction to be favorable, the aromatic ring needs to be electron-poor, usually achieved by having potent electron-withdrawing groups (like -NO2) at positions ortho and/or para to the leaving group. libretexts.orglumenlearning.com In this compound, the fluorine atom is para to the deactivating amino group, making its substitution via a standard SNAr pathway challenging.
The chlorine atom is on a separate phenyl ring that is not directly influenced by the amino group's strong deactivating effect. However, this ring also lacks significant activation from strong electron-withdrawing groups. Therefore, forcing SNAr at either the C-F or C-Cl bond would likely require harsh reaction conditions or alternative catalytic cycles, such as photoredox catalysis, which can enable SNAr on unactivated and even electron-rich fluoroarenes. nih.gov
Table 1: Predicted Relative Reactivity for SNAr on Haloarenes
| Leaving Group | Ring Activation | Predicted Reactivity | Rationale |
|---|---|---|---|
| Fluoride | Electron-donating -NH₂ group (deactivating) | Low | The strong deactivating effect of the para-amino group significantly reduces the electrophilicity of the ring, hindering nucleophilic attack. libretexts.org |
| Chloride | No strong activating/deactivating groups | Low to Moderate | Lacks strong deactivation, but also lacks activation. Requires forcing conditions or specialized catalysts for substitution. libretexts.orglumenlearning.com |
The success and outcome of an SNAr reaction are critically dependent on the chosen conditions and reagents.
Nucleophiles: A wide range of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines. The nucleophilicity of the reagent is a key factor; stronger nucleophiles generally lead to faster reactions.
Solvents: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are commonly used as they can solvate the cation of the nucleophile salt, thereby increasing the nucleophilicity of the anion.
Bases: Strong bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are often used to deprotonate the nucleophile or to facilitate the elimination step. nih.gov
Catalysis: For unactivated aryl halides, transition-metal-free methods using photoredox catalysis have emerged as a powerful tool. These methods generate a cation radical from the fluoroarene, which dramatically accelerates the rate of nucleophilic attack. nih.gov
Table 2: General Conditions for SNAr Reactions on Unactivated Haloarenes
| Nucleophile | Reagents/Conditions | Expected Outcome | Reference |
|---|---|---|---|
| Azoles | Organic Photoredox Catalyst (e.g., Acridinium salt), Light | C-N bond formation | nih.gov |
| Amines | KOH, DMSO, Heat | C-N bond formation | nih.gov |
| Alcohols | Photoredox Catalyst, Light | C-O bond formation | nih.gov |
Reactions at the Amine Functionality of this compound
The primary amine group is a versatile functional handle, allowing for a variety of chemical transformations to build molecular complexity.
Aromatic amines readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent, resulting in the formation of a stable amide bond. organic-chemistry.orgmasterorganicchemistry.com This transformation is often used to protect the amine group or to introduce new structural motifs. The reaction is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl by-product.
Table 3: Representative Acylation Reactions
| Acylating Agent | Product Structure | Product Name |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | ![]() |
N-(2-(4-Chlorophenyl)-4-fluorophenyl)acetamide |
| Benzoyl Chloride (C₆H₅COCl) | ![]() |
N-(2-(4-Chlorophenyl)-4-fluorophenyl)benzamide |
| Acetic Anhydride (B1165640) ((CH₃CO)₂O) | ![]() |
N-(2-(4-Chlorophenyl)-4-fluorophenyl)acetamide |
The primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. youtube.com This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. youtube.comjocpr.com Schiff bases are important intermediates in organic synthesis and many exhibit interesting biological activities. researchgate.netmdpi.com
Table 4: Examples of Schiff Base Formation
| Carbonyl Compound | Product Structure | Product Name |
|---|---|---|
| Benzaldehyde | ![]() |
(E)-N-benzylidene-2-(4-chlorophenyl)-4-fluoroaniline |
| Acetophenone | ![]() |
(E)-N-(1-phenylethylidene)-2-(4-chlorophenyl)-4-fluoroaniline |
| Salicylaldehyde | ![]() |
2-(((E)-(2-(4-chlorophenyl)-4-fluorophenyl)imino)methyl)phenol |
One of the most important reactions of primary aromatic amines is diazotization. chemicalnote.com Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C), converts the amino group into a diazonium salt (-N₂⁺). chemicalnote.comorganic-chemistry.org
Aryl diazonium salts are exceptionally versatile synthetic intermediates. The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of substituents through reactions like the Sandmeyer (using copper(I) salts) and Schiemann reactions. organic-chemistry.org
Table 5: Synthetic Transformations via Diazotization
| Reaction Name | Reagents | Product |
|---|---|---|
| Sandmeyer | CuCl / HCl | 1-Chloro-2-(4-chlorophenyl)-4-fluorobenzene |
| Sandmeyer | CuBr / HBr | 1-Bromo-2-(4-chlorophenyl)-4-fluorobenzene |
| Sandmeyer | CuCN / KCN | 2-(4-Chlorophenyl)-4-fluorobenzonitrile |
| Schiemann | HBF₄, Heat | 1,4-Difluoro-2-(4-chlorophenyl)benzene |
| Iodination | KI | 1-Iodo-2-(4-chlorophenyl)-4-fluorobenzene |
| Hydroxylation | H₂O, H₂SO₄, Heat | 2-(4-Chlorophenyl)-4-fluorophenol |
Electrophilic Aromatic Substitution (EAS) Reactions on the Phenyl Rings
The directing effects of the substituents on both aromatic rings of this compound govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The aniline moiety (-NH2) is a potent activating group and is ortho-, para-directing. byjus.com Conversely, the halogen substituents (fluoro- and chloro-) are deactivating yet also ortho-, para-directing. byjus.com
In the fluoroaniline (B8554772) ring, the activating amino group strongly directs incoming electrophiles to the positions ortho and para to it. However, the para position is already occupied by the fluorine atom. Therefore, electrophilic attack is anticipated to occur predominantly at the positions ortho to the amino group (C3 and C5). The fluorine atom, while deactivating, will also direct ortho and para.
On the other chlorophenyl ring, the chlorine atom is a deactivating, ortho-, para-directing group. This suggests that electrophilic substitution on this ring would be less favorable than on the more activated fluoroaniline ring.
It is important to note that the strong activating nature of the amino group can lead to over-reaction, such as polyhalogenation, and in some cases, oxidation or degradation of the starting material under harsh electrophilic conditions. libretexts.org To control the reactivity and achieve selective substitution, the amino group can be protected, for instance, by acetylation to form an acetanilide. This temporarily diminishes the activating effect of the amino group. libretexts.org
Palladium-Catalyzed Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and this compound can participate in these reactions through its aryl halide functionalities or its amino group. wikipedia.orgmdpi.com
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. scielo.br In the case of this compound, the chlorine atom on the second phenyl ring can act as the halide leaving group for this coupling.
While specific examples for this compound are scarce in the literature, studies on similar 2-amino-biphenyl systems and other aryl chlorides provide insight into the expected reactivity. nih.govchemrxiv.org The reaction would typically involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the coupling with aryl chlorides, which are generally less reactive than aryl bromides or iodides. chemrxiv.org
A general representation of a potential Suzuki-Miyaura coupling reaction is shown below:
Figure 1: General scheme for a Suzuki-Miyaura cross-coupling reaction of this compound.
A hypothetical reaction data table, based on typical conditions for Suzuki-Miyaura couplings of aryl chlorides, is presented below.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Predicted High |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | Predicted High |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | Predicted Moderate |
Table 1: Hypothetical reaction conditions for the Suzuki-Miyaura cross-coupling of this compound.Yields are predictive and not based on experimental data for this specific compound.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide or pseudohalide and an amine. wikipedia.orglibretexts.org The amino group of this compound can react with another aryl halide to form a triarylamine. This reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgnih.gov The choice of ligand is critical, with bulky, electron-rich phosphines often giving the best results. nih.gov
A general scheme for the Buchwald-Hartwig amination of this compound is as follows:
Figure 2: General scheme for a Buchwald-Hartwig amination of this compound.
A hypothetical data table for this reaction is provided below, based on established protocols for similar amination reactions.
| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | Predicted High |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 120 | Predicted Moderate |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | Predicted High |
Table 2: Hypothetical reaction conditions for the Buchwald-Hartwig amination of this compound.Yields are predictive and not based on experimental data for this specific compound.
Stability and Decomposition Pathways of this compound
The stability of this compound is influenced by factors such as heat, light, and chemical environment. Halogenated aromatic compounds, in general, are known for their environmental persistence. nih.gov The presence of both chlorine and fluorine atoms on the biphenyl (B1667301) structure likely contributes to its stability.
Under thermal stress, halogenated anilines can undergo decomposition. The degradation of chlorinated biphenyls has been studied, and it is known that the rate of degradation can decrease with an increasing number of chlorine substituents. nih.gov The position of the chlorine atoms also plays a role in the stability and degradation pathways. acs.orgnih.gov
Biodegradation of halogenated anilines can occur through microbial action, often involving initial dehalogenation or oxidation steps. nih.govmdpi.com For instance, the degradation of chloroanilines can proceed via dechlorination to aniline, followed by enzymatic conversion to catechol. nih.gov
While specific studies on the decomposition of this compound are not available, it can be anticipated that potential decomposition pathways could involve cleavage of the C-N bond, dehalogenation, or oxidation of the aromatic rings, particularly under harsh conditions. The degradation of similar compounds often leads to the formation of various smaller chlorinated and fluorinated aromatic or aliphatic molecules. nih.gov
Applications of 2 4 Chlorophenyl 4 Fluoroaniline As a Chemical Building Block in Advanced Synthesis
Precursor for Heterocyclic Compound Synthesis
The inherent reactivity of the amino group, coupled with the electronic influence of the halogen substituents, makes 2-(4-Chlorophenyl)-4-fluoroaniline a suitable starting material for the synthesis of various heterocyclic compounds. While specific literature examples detailing the direct use of this compound are not extensively documented, the known reactivity of substituted anilines provides a strong basis for its potential applications in forming a variety of heterocyclic scaffolds.
Formation of Quinazoline (B50416) Derivatives
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The synthesis of quinazolines often involves the condensation of an anthranilic acid derivative or a related 2-aminoaryl ketone or aldehyde with a suitable reaction partner. Given that this compound is an aniline (B41778) derivative, it can, in principle, be transformed into a corresponding anthranilic acid or a 2-aminoaryl ketone, which could then serve as a precursor for quinazoline synthesis. For instance, a related compound, 3'-chloro-4'-fluoroaniline, has been utilized in the preparation of pharmacologically active quinazoline derivatives. chemicalbook.com This suggests a viable synthetic pathway for incorporating the 2-(4-chlorophenyl)-4-fluoro moiety into a quinazoline core, which could lead to novel compounds with potentially interesting biological properties.
General synthetic strategies for quinazolines that could potentially be adapted for use with this compound derivatives include the Niementowski, Bischler, and Riedel syntheses, as well as more modern approaches like microwave-assisted and metal-catalyzed reactions. organic-chemistry.orgptfarm.plnih.gov
Synthesis of Triazole and Oxazole (B20620) Scaffolds
Triazoles and oxazoles are five-membered heterocyclic rings that are key components in many pharmaceuticals and functional materials. The synthesis of 1,2,4-triazoles can be achieved through various methods, including the cyclization of amidrazones or the reaction of hydrazides with appropriate reagents. organic-chemistry.org While direct synthesis from this compound is not prominently described, its conversion to a corresponding hydrazine (B178648) or amidine derivative would open pathways to triazole ring formation.
Similarly, oxazole synthesis often proceeds through the cyclization of α-acylamino ketones (Robinson-Gabriel synthesis) or the reaction of α-haloketones with amides. pharmaguideline.comnih.gov By functionalizing the amino group of this compound to an amide and then reacting it with a suitable α-haloketone, the formation of an oxazole ring bearing the 2-(4-chlorophenyl)-4-fluorophenyl substituent would be feasible. The van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is another powerful method that could potentially be employed. nih.gov
Incorporation into Rhodanine and Pyrrolopyrimidine Systems
Rhodanine and its derivatives are a class of thiazolidinone compounds known for their diverse biological activities. The synthesis of N-substituted rhodanines often involves the reaction of an amine with carbon disulfide and a haloacetic acid derivative. Therefore, this compound could directly serve as the amine component in such a reaction sequence to yield N-[2-(4-chlorophenyl)-4-fluorophenyl]rhodanine.
Pyrrolopyrimidines are another important class of fused heterocyclic compounds. Their synthesis often involves the construction of a pyrimidine (B1678525) ring onto a pyrrole (B145914) scaffold or vice versa. A common strategy for accessing the pyrrolo[2,3-d]pyrimidine core is through the amination of a 4-chloropyrrolopyrimidine with a suitable amine. nih.gov In this context, this compound could be utilized as the amine nucleophile to displace the chlorine atom and form a 4-amino-substituted pyrrolopyrimidine derivative.
Role in Multi-Component Reaction (MCR) Strategies
The development of novel MCRs that incorporate this compound could provide rapid access to libraries of structurally diverse compounds. These libraries would be valuable for high-throughput screening in drug discovery and materials science.
Development of Complex Molecular Scaffolds for Chemical Libraries
The creation of chemical libraries containing a wide array of structurally diverse molecules is a cornerstone of modern drug discovery and chemical biology. This compound, with its multiple functionalization points, is an excellent starting material for the development of such libraries. The amino group can be readily acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. The aromatic rings can undergo electrophilic substitution reactions, and the carbon-chlorine bond can be a site for cross-coupling reactions.
By systematically varying the reagents and reaction conditions applied to this compound, a vast number of unique molecular scaffolds can be generated. This diversity-oriented synthesis approach can lead to the discovery of molecules with novel biological activities or material properties.
Use as a Diagnostic Reagent or Probe in Chemical Studies
While there is no specific information in the reviewed literature detailing the use of this compound as a diagnostic reagent or chemical probe, its fluorescent properties, potentially arising from the fluorinated aromatic system, could be explored for such applications. Fluorescent probes are invaluable tools in biochemistry and cell biology for visualizing and quantifying biological processes. The synthesis of derivatives of this compound with enhanced fluorogenic or solvatochromic properties could lead to the development of novel sensors for specific analytes or cellular environments. Further research would be required to investigate and develop these potential applications.
Conclusion and Future Research Directions in 2 4 Chlorophenyl 4 Fluoroaniline Chemistry
Summary of Key Findings and Advancements in 2-(4-Chlorophenyl)-4-fluoroaniline Research
Research surrounding this compound and its structural analogs has primarily focused on their synthesis and subsequent derivatization to access molecules with significant biological activity. The core structure is recognized as a key building block in medicinal chemistry and materials science. smolecule.com
Key advancements include:
Synthetic Utility : The compound is primarily used as a precursor in the synthesis of pharmaceuticals and agrochemicals. smolecule.com Its structure is particularly valuable for developing molecules targeting specific biological pathways where the halogen atoms can influence binding affinity and metabolic stability. smolecule.commdpi.com
Biological Potential : While direct studies on this compound are limited in public literature, extensive research on structurally similar molecules highlights the potential of this scaffold. Analogous fluoroaniline (B8554772) and chloro-substituted biaryl compounds have been incorporated into molecules investigated for a range of bioactivities, including antimicrobial, anticancer, and antinociceptive (pain-relieving) properties. smolecule.com For instance, derivatives of fluoroanilines and related quinones have shown promise as anticancer agents, and other biaryl anilines have been investigated as tubulin polymerization inhibitors. nih.govnih.gov
Novel Synthetic Routes : The broader field of biaryl amine synthesis has seen significant progress, moving beyond traditional methods. Modern catalytic systems, such as Buchwald-Hartwig and Chan-Lam couplings, have become standard for forming the crucial C-N bond in these types of molecules. dntb.gov.uagalchimia.com Research continues to push for more efficient, milder, and environmentally friendly methods, including photoredox-cobalt dehydrogenative couplings and transformations of 2-pyrone substrates, which could be applicable to the synthesis of this compound. galchimia.comnih.gov
Identification of Remaining Challenges and Unexplored Avenues
Despite its potential, several challenges and unexplored areas remain in the chemistry of this compound.
Limited Public Data : There is a notable lack of publicly available research focused specifically on the detailed chemical reactivity, physical properties, and direct biological activity of this compound itself. Much of the current understanding is inferred from studies on analogous compounds.
Greener Synthesis : While classical methods like Grignard reactions followed by amination or direct halogenation are viable, they may not align with modern standards of green chemistry. smolecule.com There is a need to develop and apply more sustainable synthetic protocols, such as C-H activation or flow chemistry processes, to produce this intermediate with higher atom economy and reduced waste. dntb.gov.ua
Derivatization Potential : The full synthetic potential of the amine and the two different aryl rings has not been fully mapped. Systematic exploration of how the electronic push-pull between the fluoro and chloro substituents influences the regioselectivity of further functionalization (e.g., electrophilic aromatic substitution, metalation) is an open area of investigation.
Materials Science Applications : While its use as a precursor for pharmaceuticals and agrochemicals is noted, its potential in materials science remains largely untapped. smolecule.com Biaryl amines are core structures in organic light-emitting diodes (OLEDs), conductive polymers, and other functional materials. The specific electronic properties imparted by the fluorine and chlorine atoms could be leveraged for novel material design.
Future Prospects for Novel Synthetic Methodologies and Applications of this compound Systems
The future of this compound chemistry is promising, with clear directions for both fundamental and applied research. The development of novel synthetic methods and the expansion into new application areas will be critical for realizing the full potential of this molecular scaffold.
Future research should prioritize the following:
Advanced Synthetic Methods : A primary goal is the development of catalytic, late-stage functionalization methods. This would involve selectively modifying the C-H bonds on either aromatic ring, allowing for rapid generation of a diverse library of derivatives from the parent compound. Such an approach would be highly valuable for medicinal chemistry screening programs.
Medicinal Chemistry Exploration : A systematic investigation into derivatives of this compound is warranted. By using the amine group as a handle to attach various pharmacophores, new classes of compounds could be screened for a wide array of biological targets. Given the activities of related compounds, areas of high interest include kinase inhibitors, tubulin assembly inhibitors, and agents targeting microbial enzymes. smolecule.comnih.gov
Organic Electronics : The compound should be investigated as a building block for organic electronic materials. Its incorporation into larger conjugated systems could lead to new host materials for phosphorescent OLEDs, hole-transporting materials, or thermally activated delayed fluorescence (TADF) emitters. The polarity and stability offered by the C-F and C-Cl bonds are advantageous properties for such applications.
The following table outlines potential future research directions:
| Research Area | Specific Focus | Potential Impact |
| Novel Synthesis | Transition-metal-catalyzed C-H activation/functionalization. dntb.gov.ua | More efficient and atom-economical synthesis of derivatives. |
| Development of photoredox or electrochemical synthetic routes. galchimia.com | Milder reaction conditions and access to unique reactivity. | |
| Medicinal Chemistry | Synthesis of amide, sulfonamide, and urea (B33335) derivatives for anticancer screening. nih.gov | Discovery of new lead compounds for drug development. |
| Design of analogs as enzyme inhibitors (e.g., kinases, proteases). | Development of targeted therapies for various diseases. | |
| Materials Science | Incorporation into conjugated polymers for organic electronics. smolecule.com | Creation of new semiconductors with tailored electronic properties. |
| Use as a core structure for TADF emitters or OLED host materials. | Improved efficiency and stability in next-generation displays and lighting. |
By addressing the current challenges and exploring these future avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine and materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Chlorophenyl)-4-fluoroaniline, and how do reaction conditions influence isomer formation?
- Methodological Answer : The synthesis typically involves coupling a 4-chlorophenyl group to a fluorinated aniline precursor. Key steps include:
-
Friedel-Crafts alkylation or Ullmann coupling to attach the chlorophenyl group to the fluorinated aromatic ring.
-
Selective crystallization in solvents like ethanol or acetone to isolate the desired isomer, as described in protocols for analogous compounds (e.g., cis/trans isomer separation in Atovaquone intermediates) .
-
Lewis acid catalysis (e.g., AlCl₃) can enhance regioselectivity and minimize byproducts, as seen in isomerization processes for chlorophenylcyclohexyl derivatives .
Reaction Parameter Impact on Isomer Formation Solvent polarity Higher polarity favors trans-isomer crystallization Temperature Lower temps reduce kinetic byproducts (e.g., cis isomers) Catalyst type Bronsted acids favor protonation, while Lewis acids stabilize carbocation intermediates
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer :
- HRMS (High-Resolution Mass Spectrometry) : Provides exact mass data to confirm molecular formula. For example, HRMS (EI, 70 eV) of structurally similar N-(2-(2-chlorophenyl)propyl)-4-fluoroaniline showed a calculated [M]+ of 467.1025 vs. observed 467.1018, confirming purity .
- TLC (Thin-Layer Chromatography) : Use silica gel with PE/EtOAc (30:1) for monitoring reaction progress; Rf values ~0.23 indicate intermediate stages .
- NMR (¹H/¹³C) : Aromatic protons appear as distinct doublets (δ 6.8–7.4 ppm), with fluorine coupling (³J = 8–12 Hz) confirming substitution patterns .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during derivatization of this compound for drug discovery?
- Methodological Answer :
-
Hydroaminoalkylierung (HAA) : A catalytic method for alkene functionalization. Use Ti-based catalysts (e.g., Ti(NMe₂)₄) to direct amino groups to specific positions on the aromatic ring, as demonstrated in hydroaminoalkylation of alkenes with 4-fluoroaniline derivatives .
-
Computational modeling : DFT calculations predict transition states to optimize steric and electronic effects. For example, meta-substituted chlorophenyl groups exhibit higher steric hindrance, favoring para-functionalization .
Derivatization Strategy Regioselectivity Outcome Catalytic HAA >90% para-substitution Electrophilic substitution Ortho/para mix due to fluorine’s directing effects
Q. What strategies mitigate diastereomer interference in large-scale synthesis of this compound-based pharmaceuticals?
- Methodological Answer :
- Dynamic kinetic resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) to bias intermediate stereochemistry.
- Chromatographic separation : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves cis/trans diastereomers, as applied in Atovaquone synthesis .
- Acid-mediated isomerization : Treat crude mixtures with HCl or H₂SO₄ to equilibrate isomers toward the thermodynamically stable form .
Q. How do environmental factors influence the stability of this compound in long-term storage?
- Methodological Answer :
- Light sensitivity : Store in amber glass under nitrogen to prevent photooxidation. Fluorinated anilines are prone to UV-induced degradation .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group.
- Temperature : Stability studies show <5% decomposition at 4°C over 12 months, vs. 15% at 25°C .
Safety & Handling
Q. What are critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles (EN 166/EU standard), and flame-resistant lab coats .
- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation of vapors .
- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points for this compound derivatives?
- Methodological Answer :
- Purity assessment : Re-run DSC (Differential Scanning Calorimetry) with <1% impurity thresholds.
- Crystallization solvent effects : Compare mp data from ethanol (polar) vs. hexane (non-polar) recrystallized samples. For example, mp varies by 5–10°C due to solvent-induced polymorphism .
Environmental Impact Mitigation
Q. What green chemistry approaches reduce waste in this compound synthesis?
- Methodological Answer :
- Atom economy : Optimize stoichiometry to minimize excess reagents (e.g., 1.1 eq. of 4-fluoroaniline in coupling reactions) .
- Solvent recycling : Recover >90% ethanol via distillation in crystallization steps .
- Catalytic systems : Replace AlCl₃ with reusable ionic liquids (e.g., [BMIM]Cl) to reduce metal waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





